Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate
CAS No.:
Cat. No.: VC18141953
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FNO2 |
|---|---|
| Molecular Weight | 211.23 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate |
| Standard InChI | InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | ZPQWAPBXEJQAPZ-JTQLQIEISA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(CC(=O)OC)N)F |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, methyl (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate, reflects its three-dimensional configuration. Key structural components include:
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A chiral center at the third carbon of the propanoate chain, conferring (S)-stereochemistry.
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A 3-fluoro-4-methylphenyl group, which introduces steric and electronic effects critical for target binding.
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An ester moiety (methyl propanoate) that influences solubility and metabolic stability.
The canonical SMILES notation, CC1=C(C=C(C=C1)C(CC(=O)OC)N)F, confirms the substitution pattern on the aromatic ring. The fluorine atom at the meta-position and methyl group at the para-position create a distinct electronic environment, potentially enhancing interactions with hydrophobic enzyme pockets.
Stereochemical Implications
The (S)-configuration is preserved in the standard InChI string (InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1), which encodes the absolute stereochemistry. This enantiomeric purity is crucial for activity in biological systems, as seen in analogous compounds where the (S)-form shows higher receptor affinity.
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
While explicit protocols for Methyl (S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate are scarce, analogous amino acid esters are synthesized via:
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Enzymatic resolution: Using lipases or esterases to separate enantiomers from racemic mixtures.
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Chiral auxiliaries: Employing Evans’ oxazolidinones or tert-butanesulfinamide to induce stereocontrol during propanoate chain formation.
A hypothetical route involves:
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Friedel-Crafts acylation of 3-fluoro-4-methyltoluene to introduce the propanoate backbone.
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Enantioselective amination using a palladium catalyst to establish the (S)-configuration .
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Esterification with methanol under acidic conditions to yield the final product .
Comparative Synthesis Data
Reaction conditions from related compounds (Table 1) suggest optimal parameters:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Thionyl chloride (SOCl₂) in MeOH, 0–20°C | 74–99% | |
| Hydrogenation | Pd/C, H₂, MeOH/THF, 25°C | 91–95% | |
| Enantiomer separation | Chiral HPLC or enzymatic resolution | N/A |
These methods highlight the importance of low-temperature esterification and catalytic hydrogenation for preserving stereochemical integrity .
Physicochemical Properties
Solubility and Lipophilicity
While experimental data for the target compound is unavailable, its methyl ester and fluorinated phenyl group suggest:
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LogP: Estimated at 1.66 (similar to Methyl 3-(4-aminophenyl)propanoate) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the ester and amino groups .
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TPSA (Topological Polar Surface Area): ~52.32 Ų, indicating moderate permeability across biological membranes .
Stability and Degradation
The compound’s stability is influenced by:
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Ester hydrolysis: Susceptible to cleavage under basic or enzymatic conditions.
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Photodegradation: Fluorine’s electron-withdrawing effect may accelerate degradation under UV light.
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